![molecular formula C18H22N8 B2907226 2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrimidine CAS No. 2415452-86-5](/img/structure/B2907226.png)
2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of DMPP involves an alkylation process. Pyrazoles react with poly(bromomethyl) using t-BuOK/THF as a base. The resulting ligands are multidentate, with (3,5-dimethylpyrazol-1-yl)methyl arms attached to a central benzene ring. The ligands’ 1H-NMR, 13C-NMR, and IR spectroscopic data have been fully assigned .
Molecular Structure Analysis
The crystalline structure of DMPP has been determined by single-crystal X-ray diffraction at both 111 K and room temperature . The compound exhibits thermal stability and a rigid, flat structure. The π-excess aromatic heterocycle of the pyrazole rings contributes to its unique properties .
Chemical Reactions Analysis
DMPP’s reactivity depends on factors such as the molar ratio of oxidant-to-substrate, the nature of the ligand, metal ions, and counter-ions. In situ complexes of DMPP ligands have been found to oxidize catechol substrates. For instance, Complex L1/Cu(CH3COO)2 exhibits high activity in converting catechol to its corresponding quinone .
properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-13-11-19-18(20-12-13)25-8-6-24(7-9-25)16-4-5-17(22-21-16)26-15(3)10-14(2)23-26/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOCSTDUQYYGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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